molecular formula C9H10BrNO2 B1288039 3-Bromo-4-(dimethylamino)benzoic acid CAS No. 220844-83-7

3-Bromo-4-(dimethylamino)benzoic acid

Cat. No.: B1288039
CAS No.: 220844-83-7
M. Wt: 244.08 g/mol
InChI Key: YPVWDZMDHLAJGZ-UHFFFAOYSA-N
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Description

3-Bromo-4-(dimethylamino)benzoic acid: is an organic compound with the molecular formula C9H10BrNO2. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the third position and a dimethylamino group at the fourth position. This compound is a white to yellow solid and is used in various chemical research and industrial applications .

Biochemical Analysis

Biochemical Properties

3-Bromo-4-(dimethylamino)benzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as peroxidase and manganese peroxidase, which are involved in oxidative reactions . The nature of these interactions typically involves the compound acting as a substrate or inhibitor, influencing the enzyme’s activity and the overall reaction rate.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the stability of radicals and carbocations in cells, which can alter the oxidative state and metabolic flux . Additionally, its impact on gene expression can lead to changes in protein synthesis and cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound’s interaction with peroxidase enzymes involves the formation of a complex that inhibits the enzyme’s activity . This inhibition can result in altered oxidative stress responses and changes in cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular health and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function. At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating a dosage-dependent response in animal studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites and the overall metabolic state of cells. For example, its interaction with peroxidase enzymes can affect the oxidative metabolism and the balance of reactive oxygen species .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and efficacy, as well as its potential side effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(dimethylamino)benzoic acid can be achieved through several methods. One common method involves the bromination of 4-(dimethylamino)benzoic acid. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out in an organic solvent such as chloroform or carbon tetrachloride at a controlled temperature .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Bromo-4-(dimethylamino)benzoic acid can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products depending on the oxidizing agent and reaction conditions.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 4-(dimethylamino)benzoic acid.

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, products such as 3-azido-4-(dimethylamino)benzoic acid, 3-thiocyanato-4-(dimethylamino)benzoic acid, or 3-methoxy-4-(dimethylamino)benzoic acid.

    Oxidation Products: Various carboxylic acids or quinones.

    Reduction Products: 4-(dimethylamino)benzoic acid.

Scientific Research Applications

Chemistry: 3-Bromo-4-(dimethylamino)benzoic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound can be used as a building block for the synthesis of biologically active molecules. It may also serve as a probe in biochemical assays to study enzyme activities and protein-ligand interactions.

Medicine: It can be used in the synthesis of compounds with antimicrobial, anticancer, or anti-inflammatory properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and advanced materials. It is also utilized in the formulation of coatings, adhesives, and electronic materials.

Comparison with Similar Compounds

    4-(Dimethylamino)benzoic acid: Similar structure but lacks the bromine atom. It is used in similar applications but may have different reactivity and properties.

    3-Bromo-4-methylbenzoic acid: Similar structure with a methyl group instead of a dimethylamino group. It is used in the synthesis of different organic compounds and has distinct chemical properties.

    3-Bromo-4-aminobenzoic acid: Similar structure with an amino group instead of a dimethylamino group.

Uniqueness: 3-Bromo-4-(dimethylamino)benzoic acid is unique due to the presence of both the bromine atom and the dimethylamino group, which confer specific reactivity and properties. This combination allows for versatile applications in various fields, including organic synthesis, medicinal chemistry, and material science .

Properties

IUPAC Name

3-bromo-4-(dimethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-11(2)8-4-3-6(9(12)13)5-7(8)10/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVWDZMDHLAJGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594221
Record name 3-Bromo-4-(dimethylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220844-83-7
Record name 3-Bromo-4-(dimethylamino)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220844-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-(dimethylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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